BenchChemオンラインストアへようこそ!

SKF 77434 hydrobromide

D1 receptor selectivity radioligand binding dopamine receptor pharmacology

SKF 77434 hydrobromide (CAS 300561-58-4) is a benzazepine-class, centrally active, selective dopamine D1-like receptor partial agonist. It is the N-allyl analog of the prototypical D1 partial agonist SKF 38393.

Molecular Formula C19H22BrNO2
Molecular Weight 376.3 g/mol
CAS No. 300561-58-4
Cat. No. B1682076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 77434 hydrobromide
CAS300561-58-4
SynonymsSKF-77434 Hydrobromide;  SKF 77434 Hydrobromide;  SKF77434 Hydrobromide;  SKF-77434 HBr;  SKF 77434 HBr;  SKF77434 HBr;  N-Allyl-SKF38393 HBr; 
Molecular FormulaC19H22BrNO2
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
InChIInChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H
InChIKeyJWQRAXTWDYUBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF 77434 Hydrobromide: A Selective Dopamine D1-Like Partial Agonist for Addiction and Behavioral Pharmacology Research


SKF 77434 hydrobromide (CAS 300561-58-4) is a benzazepine-class, centrally active, selective dopamine D1-like receptor partial agonist . It is the N-allyl analog of the prototypical D1 partial agonist SKF 38393 [1]. The compound is primarily utilized as a pharmacological tool to dissect D1 receptor-mediated behavioral and neurochemical processes, particularly in models of psychostimulant addiction, where its partial agonist profile confers functional antagonist properties against cocaine without the severe motoric suppression observed with full D1 antagonists [2].

Why D1 Dopamine Receptor Agonists Cannot Be Interchanged: The Case for SKF 77434 Hydrobromide


Substitution among D1-like receptor agonists is scientifically unsound because these compounds diverge profoundly in intrinsic efficacy (partial vs. full agonism), D1/D2 selectivity ratios, and resultant behavioral profiles. The prototypical partial agonist SKF 38393 fails to serve as a reinforcer in self-administration paradigms, whereas the full agonist SKF 82958 does; SKF 77434 occupies a distinct intermediate niche, supporting self-administration under some conditions but not others, and uniquely attenuating cocaine's effects without inducing the catalepsy characteristic of antagonists [1][2]. Furthermore, the behavioral effects of certain D1 agonists like SKF 38393 are partly mediated by serotonergic off-target activity, a confound not shared by SKF 77434, making receptor-level selectivity and functional outcome inherently compound-specific [3].

Quantitative Differentiation of SKF 77434 Hydrobromide from Key D1 Receptor Comparators


D1-Like vs. D2-Like Receptor Binding Selectivity: SKF 77434 vs. SKF 38393

SKF 77434 demonstrates a 123-fold selectivity for D1-like over D2-like receptors based on IC50 values, representing a marked shift in the selectivity-efficacy trade-off relative to its parent compound SKF 38393. The N-allyl substitution in SKF 77434 decreases D1/D2 selectivity compared to SKF 38393, which exhibits Ki values of ~1 nM for D1 and ~150 nM for D2 (~150-fold), but this reduced selectivity is accompanied by enhanced lipophilicity and markedly altered behavioral pharmacology, including the acquisition of reinforcing properties absent in the parent [1].

D1 receptor selectivity radioligand binding dopamine receptor pharmacology

Intrinsic Efficacy at Adenylate Cyclase: SKF 77434 is a Partial Agonist, Unlike the Full Agonist SKF 82958

In rat striatal homogenate assays measuring D1 receptor-stimulated adenylyl cyclase (AC) activity, SKF 77434 exhibits partial agonist intrinsic activity comparable to SKF 38393, achieving approximately 48–55% of the maximal dopamine response, whereas SKF 82958 behaves as a full agonist with efficacy approaching that of dopamine itself [1][2]. This partial efficacy is the mechanistic basis for SKF 77434's ability to function as a cocaine antagonist in vivo: it provides low-level tonic D1 stimulation under basal conditions but competes with dopamine surges elicited by cocaine.

adenylyl cyclase intrinsic activity D1 receptor efficacy partial agonism

Locomotor Stimulation in Mice: SKF 77434 Matches or Exceeds Full Agonists Despite Partial AC Efficacy

In a systematic comparison of five D1-like agonists in mice, the partial agonist SKF 77434 produced locomotor stimulant effects that were similar to or greater than those of the full efficacy agonists SKF 82958 and SKF 81297, while the prototypical partial agonist SKF 38393 produced only limited changes in locomotion [1]. This dissociation between in vitro AC efficacy and in vivo behavioral activation is a defining characteristic of SKF 77434 and underscores the inadequacy of AC-based efficacy classification for predicting behavioral outcomes.

locomotor activity behavioral pharmacology D1 agonist efficacy in vivo

Cocaine-Antagonist Efficacy vs. Motoric Side Effect Liability: A Therapeutic Window Comparison

In squirrel monkeys, SKF 77434 dose-dependently attenuated both the behavioral stimulant and discriminative stimulus effects of cocaine, mimicking the D1 antagonist SCH 39166. However, unlike SCH 39166, SKF 77434 produced less severe disruptions in motor behavior, demonstrating a functional dissociation between cocaine-antagonist properties and motoric side effects [1]. This contrasts with the full agonists SKF 81297 and 6-Br-APB, which failed to attenuate cocaine's effects and instead produced agonist-like behavioral stimulation. SKF 83959, a comparator partial agonist with additional non-dopaminergic binding, showed a ≥33-fold separation between cocaine-antagonist and catalepsy-inducing doses, whereas this separation was narrower for SKF 77434 [1].

cocaine addiction drug discrimination catalepsy therapeutic index

Reinforcing Efficacy: SKF 77434 is Self-Administered Unlike SKF 38393 but Less Robustly Than SKF 82958

The prototypical D1 partial agonist SKF 38393 fails to support intravenous self-administration in rats, contradicting hypotheses of D1-mediated reinforcement. In contrast, SKF 77434 is readily self-administered by rats, producing an inverted U-shaped dose-response curve, a property it shares with the full agonist SKF 82958 [1]. However, in squirrel monkeys, SKF 77434 did not maintain self-administration under either fixed-ratio or second-order fixed-interval schedules, whereas SKF 82958 maintained consistent responding under both schedules and SKF 81297 maintained self-administration under the fixed-ratio but not the second-order schedule [2]. This species- and schedule-dependent reinforcement profile distinguishes SKF 77434 from both higher-efficacy agonists.

drug self-administration reinforcement D1 receptor abuse potential

Operant Behavior Suppression: Potency Rank Order Confirms D1-Mediated Mechanism for SKF 77434 but Not SKF 38393

In rats responding under a fixed-ratio 30 food-reinforcement schedule, SKF 77434 produced dose-related reductions in response rates with an intermediate potency (SKF 82958 > SKF 77434 > SKF 38393) that aligns with D1 binding affinity rank order [1]. Critically, the behavioral suppression induced by SKF 82958 was significantly antagonized by the D1-selective antagonist SCH 23390, confirming a D1 receptor-mediated mechanism. In contrast, SCH 23390 paradoxically enhanced the rate-suppressant effects of SKF 38393, and the serotonin antagonist metergoline effectively shifted the SKF 38393 dose-response function rightward, indicating a significant serotonergic component to SKF 38393's behavioral effects that is absent for SKF 77434 [1].

operant behavior fixed-ratio schedule D1 receptor antagonism SCH 23390

Recommended Research Applications of SKF 77434 Hydrobromide Based on Quantitative Differentiation Evidence


Cocaine Addiction Pharmacotherapy Screening: Functional Antagonism Without Motoric Suppression

SKF 77434 is uniquely suited for screening D1-based anti-cocaine interventions. In squirrel monkey models, it dose-dependently attenuates both the behavioral stimulant and discriminative stimulus effects of cocaine, yet produces markedly less severe motor disruption than the D1 antagonist SCH 39166 [1]. This property enables researchers to assess cocaine-antagonist efficacy without the confounding catalepsy that limits the interpretability of full antagonist studies. Chronic administration studies in rhesus monkeys further demonstrate that SKF 77434 (1.0 mg/kg/day) produces moderate and persistent rightward shifts in cocaine self-administration dose-effect functions, supporting its use in evaluating tolerance development to D1-based pharmacotherapies [2].

Dissociation of D1 Receptor Intrinsic Efficacy from Behavioral Output

SKF 77434 is an essential tool for studies seeking to decouple in vitro measures of D1 receptor efficacy (adenylyl cyclase stimulation) from in vivo behavioral endpoints. Despite exhibiting partial agonist AC efficacy (~48–55% of dopamine maximum) comparable to SKF 38393, SKF 77434 produces locomotor stimulation that matches or exceeds full agonists SKF 82958 and SKF 81297 in mice [1], and unlike SKF 38393, serves as a reinforcer in rat self-administration paradigms [2]. This makes SKF 77434 the compound of choice for investigating non-AC signaling pathways (e.g., phosphoinositide hydrolysis) that may mediate D1 behavioral effects.

Species-Comparative D1 Reinforcement Mechanisms

The species-dependent reinforcing profile of SKF 77434—robust self-administration in rats [1] but failure to maintain self-administration in squirrel monkeys under either fixed-ratio or second-order schedules [2]—makes it a powerful probe for cross-species studies of D1 receptor-mediated reinforcement. Researchers can leverage this differential profile to identify neuroanatomical or receptor-reserve differences between rodent and primate dopamine systems, using a single compound to generate contrasting behavioral outcomes.

D1 Receptor-Specific Operant Behavior Studies Requiring Freedom from Serotonergic Confounds

For studies employing operant schedules to assess D1 receptor function, SKF 77434 provides a more pharmacologically selective tool than the widely used SKF 38393. In fixed-ratio food-reinforced operant procedures, the rate-suppressant effects of SKF 77434 are consistent with D1 receptor mediation, whereas SKF 38393's effects are paradoxically enhanced by the D1 antagonist SCH 23390 and reversed by the serotonin antagonist metergoline, indicating a significant serotonergic off-target component [1]. SKF 77434's cleaner D1 pharmacology ensures that observed behavioral effects can be attributed with greater confidence to D1 receptor mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF 77434 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.